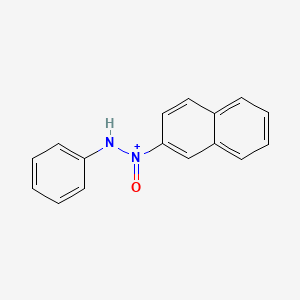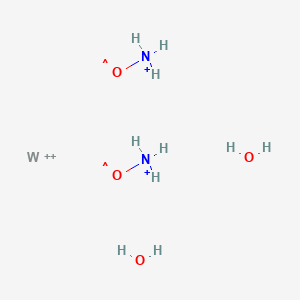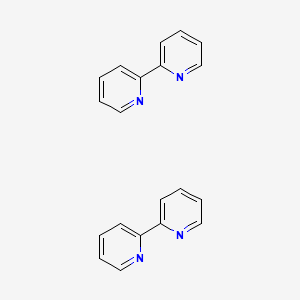
4-(Pyrazol-1-yl)benzenesulfonic acid
Vue d'ensemble
Description
4-(Pyrazol-1-yl)benzenesulfonic acid is a chemical compound with the molecular formula C9H8N2O3S . It is also known by its CAS number 18336-38-4 . The IUPAC name for this compound is 4-(1H-pyrazol-1-yl)benzenesulfonic acid . It belongs to the class of sulfonic acids and contains a pyrazole ring in its structure .
Molecular Structure Analysis
The molecular structure of 4-(Pyrazol-1-yl)benzenesulfonic acid consists of a benzene ring substituted with a pyrazole moiety and a sulfonic acid group. The pyrazole ring contributes to its aromatic character, while the sulfonic acid group imparts water solubility and acidity. The compound’s linear formula is C9H8N2O3S .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Potential Pharmacological Agents
- Research has focused on synthesizing derivatives of 4-(Pyrazol-1-yl)benzenesulfonic acid as potential COX-2 inhibitors, highlighting the chemical versatility of this compound in generating new classes of compounds with potential therapeutic applications (Patel et al., 2004).
- A variety of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes have been prepared and evaluated for antioxidant activity, indicating the potential of these derivatives in oxidative stress-related conditions (Lavanya et al., 2014).
Biological Evaluation and Mechanistic Insights
- The electrochemical behavior of 1-benzenesulfonyl-3-benzenesulfanamido-4-(4'-substituted-arylhydrazono)-2-pyrazolin-5-ones has been explored, providing insights into their reduction mechanisms and potential applications in medicinal chemistry (Satyanarayana et al., 2004).
- Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been conducted, revealing their cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
Novel Methodologies and Sensing Applications
- The development of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities showcase the application of these compounds in addressing microbial resistance (Sojitra et al., 2016).
- A study on the ultrasound-promoted green synthesis of some novel pyrazole derivatives has illustrated the environmental benefits and efficiency of using ultrasonic irradiation in chemical synthesis (Nikalje et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRLZNMOGQIRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)

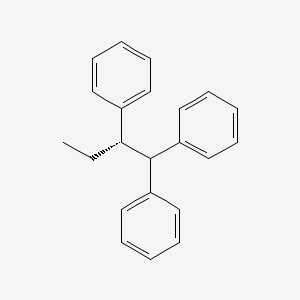

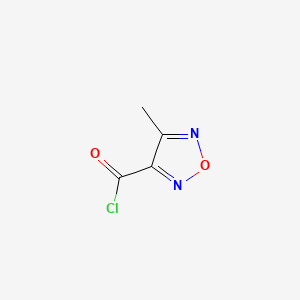

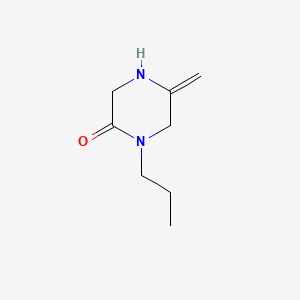
![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
